2,4,5-Trimethylhepta-2,6-dienal
Description
Contextualization of Substituted Dienals in Advanced Chemical Synthesis
Substituted dienals are pivotal intermediates in the synthesis of complex organic molecules. Their conjugated diene and aldehyde functionalities provide a rich platform for a variety of chemical transformations. Modern synthetic methods have increasingly focused on the stereoselective construction of substituted 1,3-dienes, as the stereochemistry of these molecules significantly influences the outcome of subsequent reactions and the properties of the final products. nih.gov
The synthesis of highly substituted dienes can be achieved through various strategies, including transition-metal-catalyzed cross-coupling reactions, which allow for the precise and stereoselective formation of carbon-carbon bonds. nih.gov For instance, palladium-catalyzed reactions have been instrumental in the synthesis of complex diene structures. nih.gov Furthermore, advancements in methodologies like enyne cross metathesis have enabled the creation of highly substituted silyl (B83357) dienes, which can then undergo further transformations. mdpi.com These methods provide chemists with the tools to construct intricate molecular architectures, where substituted dienals often serve as key building blocks.
Theoretical Significance of Dienal Structures in Chemical Reactivity and Stereochemistry
The theoretical understanding of dienal structures is fundamental to predicting their behavior in chemical reactions. The arrangement of atoms and the distribution of electrons within a dienal molecule dictate its reactivity and the stereochemical outcome of its transformations. nih.govresearchgate.net A cornerstone reaction involving dienals is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.
The stereospecificity of the Diels-Alder reaction is a key aspect of its utility. The stereochemistry of the substituents on both the diene and the dienophile is retained in the cyclohexene (B86901) product. libretexts.orgmasterorganicchemistry.com For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.org
The relative orientation of substituents on the diene influences the stereochemistry of the product. "Outside" groups on the diene will end up on the same face of the newly formed ring, as will the "inside" groups. masterorganicchemistry.com When cyclic dienes are used, the formation of bicyclic structures can lead to endo and exo products, with the endo product often being favored. libretexts.orglibretexts.org These principles are crucial for designing synthetic routes that yield specific stereoisomers of complex molecules.
| Reaction Type | Description | Key Factors |
|---|---|---|
| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring. | Requires s-cis conformation of the diene; stereospecific. libretexts.org |
| Nucleophilic Addition to Aldehyde | The aldehyde group is susceptible to attack by nucleophiles. | Electronic effects of substituents on the dienal system. |
| Conjugate Addition | Nucleophilic attack at the β- or δ-carbon of the conjugated system. | Nature of the nucleophile and reaction conditions. |
Contemporary Research Trends in Polyunsaturated Aldehydes
Recent research has unveiled the significant ecological roles of a class of polyunsaturated aldehydes (PUAs) produced by marine diatoms. researchgate.netresearchgate.net These bioactive metabolites are released by phytoplankton and have been implicated in various ecological interactions. researchgate.net
Studies have shown that PUAs can have deleterious effects on herbivores and competing phytoplankton species, suggesting a role in chemical defense. researchgate.net The production of these aldehydes can be influenced by environmental factors such as nutrient availability. mdpi.com For example, higher production of certain PUAs has been observed in oligotrophic (nutrient-poor) waters. researchgate.net
The composition of PUAs can also vary with environmental conditions, with different aldehydes such as decadienal, octadienal, and heptadienal being predominant under different nutrient regimes. researchgate.net The persistence of these compounds in seawater is affected by temperature, which has implications for their ecological impact. researchgate.net This area of research highlights a fascinating intersection of organic chemistry and marine ecology, where the structure and reactivity of polyunsaturated aldehydes have profound biological consequences.
| Research Area | Key Findings | Example Compounds |
|---|---|---|
| Ecological Role | PUAs act as infochemicals and can have negative effects on grazers and competing phytoplankton. researchgate.netwwu.edu | 2E,4E-Decadienal, 2E,4E-Heptadienal, 2E,4E-Octadienal researchgate.net |
| Environmental Factors | PUA production is influenced by nutrient levels and temperature. researchgate.netmdpi.com | Heptadienal, Octadienal, Decadienal researchgate.netmdpi.com |
| Biosynthesis | PUAs are derived from the oxidative transformation of polyunsaturated fatty acids. researchgate.net | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85136-09-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-2,4,5-trimethylhepta-2,6-dienal |
InChI |
InChI=1S/C10H16O/c1-5-9(3)10(4)6-8(2)7-11/h5-7,9-10H,1H2,2-4H3/b8-6+ |
InChI Key |
JPZHEFRWMYVYQE-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C=C)C(C)/C=C(\C)/C=O |
Canonical SMILES |
CC(C=C)C(C)C=C(C)C=O |
Origin of Product |
United States |
Advanced Structural and Stereochemical Investigations of 2,4,5 Trimethylhepta 2,6 Dienal
Analysis of Geometric Isomerism (E/Z) in the Dienal System
The dienal system in 2,4,5-trimethylhepta-2,6-dienal contains two carbon-carbon double bonds, at the C2-C3 and C6-C7 positions. The substitution pattern around the C2-C3 double bond allows for the existence of geometric isomers, designated as E and Z.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For the C2-C3 double bond:
At C2, the aldehyde group (-CHO) has higher priority than the methyl group (-CH3).
At C3, the substituent group at C4 has a higher priority than the hydrogen atom.
The spatial arrangement of these priority groups determines the E or Z configuration. The PubChem database lists a predicted structure for this compound as (2E)-2,4,5-trimethylhepta-2,6-dienal , indicating that the highest priority groups at C2 and C3 are on opposite sides of the double bond. uni.lu
The synthesis of related dienals often results in a mixture of E and Z isomers. For instance, the Wittig reaction of (methallylidene)triphenylphosphorane with erythro-4-acetoxy-2,3-dimethylbutanal yields a mixture of E and Z isomers of the resulting dienyl acetate (B1210297). researchgate.net Similarly, synthetic routes targeting specific isomers of other complex dienals have been developed, highlighting the importance of controlling this aspect of stereochemistry. google.com
The relative stability of the E and Z isomers is influenced by steric hindrance. Generally, the E isomer, where the larger substituents are further apart, is thermodynamically more stable. However, kinetic control in certain reactions can favor the formation of the less stable Z isomer.
Table 1: Possible Geometric Isomers at the C2-C3 Double Bond
| Isomer | Configuration | Description |
| E | entgegen (opposite) | The highest priority groups on C2 and C3 are on opposite sides of the double bond. |
| Z | zusammen (together) | The highest priority groups on C2 and C3 are on the same side of the double bond. |
Stereogenic Centers and Elucidation of Relative and Absolute Stereochemistry
This compound possesses two stereogenic centers at the C4 and C5 positions, as these carbons are each bonded to four different substituent groups. The presence of two stereocenters means that four possible stereoisomers can exist as two pairs of enantiomers (diastereomers of each other).
The four possible stereoisomers are:
(4R, 5R)
(4S, 5S)
(4R, 5S)
(4S, 5R)
The relative stereochemistry of the substituents at C4 and C5 can be described using the syn and anti nomenclature.
Syn isomers: The methyl group at C4 and the vinyl group at C5 are on the same side of the carbon backbone.
Anti isomers: The methyl group at C4 and the vinyl group at C5 are on opposite sides of the carbon backbone.
The elucidation of the relative and absolute stereochemistry of such complex molecules typically requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms, helping to determine the relative configuration. rsc.org The absolute stereochemistry can be determined through methods such as X-ray crystallography of a crystalline derivative or by using chiral starting materials in a stereoselective synthesis.
The synthesis of structurally related natural products often involves highly stereocontrolled reactions to obtain a specific diastereomer. For example, the synthesis of lasiol, a related trimethylheptenol, has been achieved with high stereocontrol. researchgate.net
Table 2: Stereogenic Centers and Possible Stereoisomers
| Stereogenic Center | Position | Number of Possible Configurations |
| 1 | C4 | 2 (R or S) |
| 2 | C5 | 2 (R or S) |
| Total Stereoisomers | 4 |
Conformational Analysis and Dynamic Stereochemistry
The conjugated dienal system prefers a planar conformation to maximize p-orbital overlap. Two main planar conformations are possible for the diene system: the s-trans and s-cis conformers, referring to the arrangement around the C3-C4 single bond. The s-trans conformation is generally more stable due to reduced steric hindrance. youtube.com However, the s-cis conformation can be populated and may be required for certain chemical reactions. The barrier to rotation around the central C-C single bond in conjugated systems is a measure of the conjugation energy. ugm.ac.idresearchgate.net
The acyclic nature of the heptane (B126788) backbone allows for significant conformational flexibility. The substituents, including the three methyl groups and the vinyl group, will adopt positions that minimize steric strain. This can be analyzed using Newman projections along the various carbon-carbon bonds. The principles of conformational analysis for substituted alkanes, such as minimizing gauche interactions, apply here. uobabylon.edu.iqegyankosh.ac.in
The dynamic nature of the stereochemistry involves the interconversion of these conformers at room temperature. The rates of these interconversions are generally fast, leading to an equilibrium mixture of conformers. The preferred conformation will be the one with the lowest Gibbs free energy.
Isomeric Interconversions and Equilibration Studies
The different isomers of this compound can potentially interconvert under certain conditions.
E/Z Isomerization: The isomerization between the E and Z isomers of the C2-C3 double bond can be induced by heat or light (photoisomerization), or catalyzed by acids or bases. chinesechemsoc.org These processes often proceed through a transition state where the pi-bond is temporarily broken, allowing for rotation. The equilibrium will favor the more stable isomer, which is typically the E isomer. Studies on related dienals have shown that thermal conditions can lead to regioselective E to Z isomerization, which can be part of a cascade of reactions. researchgate.net
Epimerization: Interconversion between diastereomers at the C4 and C5 stereocenters would require breaking and reforming covalent bonds, which is a much higher energy process than conformational changes or E/Z isomerization. This could potentially occur under conditions that allow for enol or enolate formation, which could lead to racemization at the adjacent C4 stereocenter if a proton is removed and re-added.
The study of these equilibration processes provides valuable information on the relative thermodynamic stabilities of the different isomers. The equilibrium constant (Keq) between two isomers is directly related to the change in Gibbs free energy (ΔG) between them.
Sophisticated Synthetic Methodologies for 2,4,5 Trimethylhepta 2,6 Dienal and Its Derivatives
Convergent and Divergent Synthetic Strategies
The construction of 2,4,5-trimethylhepta-2,6-dienal can be approached through either convergent or divergent synthetic pathways. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules. In contrast, a divergent synthesis starts from a common precursor and is elaborated in a stepwise manner to introduce the required functional groups and stereocenters.
Catalytic Stereoselective Approaches to Dienal Formation
Catalytic methods are highly sought after in modern organic synthesis due to their efficiency, selectivity, and atom economy. For the synthesis of dienals, transition metal catalysis offers powerful tools for the stereocontrolled formation of carbon-carbon double bonds.
A notable example is the use of Rhodium(I) catalysis in a tandem propargyl Claisen rearrangement and stereoselective hydrogen transfer. This methodology has been successfully applied to the synthesis of functionalized (E,Z)-dienal compounds. google.com For instance, the transformation of propargyl vinyl ethers can be catalyzed by a Rh(I) complex to yield (E,Z)-dienals with high stereoselectivity. google.com This approach is particularly relevant for the synthesis of Z-alkenes, which can be challenging to access through traditional methods like the Wittig or Horner-Wadsworth-Emmons reactions. google.com
A plausible catalytic cycle for a Rh(I)-catalyzed synthesis of a dienal is depicted below:
| Step | Description |
| 1. Catalyst Activation | A Rh(I) precatalyst is activated, often by ligand dissociation. |
| 2. Propargyl Claisen Rearrangement | The activated Rh(I) catalyst coordinates to the propargyl vinyl ether, facilitating a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form an allene (B1206475) intermediate. |
| 3. Stereoselective Hydrogen Transfer | The Rh(I) complex then mediates a stereoselective 1,3-hydrogen transfer (prototropic isomerization) to furnish the final (E,Z)-dienal product. google.com |
This catalytic strategy allows for the direct formation of the dienal functionality with defined stereochemistry, which would be a powerful tool for the synthesis of this compound.
Organometallic Reagent-Mediated Carbon-Carbon Bond Formations
Organometallic reagents are indispensable in organic synthesis for the formation of carbon-carbon bonds. google.com Reagents such as organolithium, Grignard, and organocuprates are commonly employed. In the context of synthesizing a complex molecule like this compound, organometallic reagents can be used in several key steps, including the coupling of smaller fragments in a convergent approach.
For example, the synthesis of a structurally related compound, (2E,4E)-ethyl 2,4,6-trimethylhepta-2,4-dienoate, involves the use of a Grignard reagent to create a key intermediate. msu.edu The general reactivity of organometallic compounds stems from the nucleophilic character of the carbon atom bonded to the metal, allowing for addition to electrophilic centers such as carbonyls or for substitution reactions. wikipedia.org
A hypothetical disconnection for this compound using an organometallic approach might involve the coupling of a C4 and a C6 fragment.
Olefination Reactions: Advanced Wittig and Horner-Wadsworth-Emmons Variants
Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. youtube.comresearchgate.net The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is often preferred due to the water-soluble nature of its phosphate (B84403) byproduct, simplifying purification, and its general tendency to produce (E)-alkenes with high selectivity. nrochemistry.comnih.govchemrxiv.org
The synthesis of a precursor to lasiol, erythro-2,3,6-trimethylhepta-4,6-dien-1-ol acetate (B1210297), which shares a similar carbon backbone with the target molecule, was achieved via a Wittig reaction between (methallylidene)triphenylphosphorane and erythro-4-acetoxy-2,3-dimethylbutanal. pitt.edu This reaction produced a mixture of (E) and (Z) isomers. pitt.edu
The HWE reaction offers greater control over stereoselectivity. For instance, the synthesis of (2E,4E)-ethyl 2,4,6-trimethylhepta-2,4-dienoate was accomplished using an HWE reaction between ethyl 2-(diethoxyphosphoryl)propanoate and a suitable aldehyde intermediate. msu.edu
Below is a table summarizing key features of the Wittig and HWE reactions:
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easily removed) nih.gov |
| Reactivity of Nucleophile | Generally less nucleophilic | More nucleophilic and less basic nrochemistry.com |
| Stereoselectivity | Can produce both (E) and (Z) isomers, often with low selectivity depending on the ylide stability and reaction conditions. | Generally provides excellent (E)-selectivity with stabilized phosphonates. organic-chemistry.orgnrochemistry.com Modifications like the Still-Gennari protocol allow for high (Z)-selectivity. |
Asymmetric Synthesis of Chiral Dienal Precursors and Analogs
The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to obtain a single enantiomer. This can be achieved through various strategies, including the use of chiral auxiliaries or enantioselective catalysts.
Chiral Auxiliary and Ligand-Controlled Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a powerful and reliable method for controlling stereochemistry.
In the synthesis of complex molecules, chiral auxiliaries, such as Evans oxazolidinones, are frequently used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in the construction of precursors to this compound.
Chiral ligands, on the other hand, are used in stoichiometric or catalytic amounts to coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. The development of new chiral ligands is a major focus of research in asymmetric catalysis.
Enantioselective Catalysis in Dienal Synthesis
Enantioselective catalysis is a highly efficient method for the synthesis of chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral dienals and their precursors, several enantioselective catalytic methods are relevant.
For example, catalytic enantioselective Diels-Alder reactions can be used to construct chiral carbocyclic precursors that can be further elaborated into the target dienal. Rhodium-catalyzed enantioselective conjugate additions of aryl boronic acids to α,β-unsaturated ketones, using chiral diene ligands, have been shown to proceed with high enantioselectivity. Such a reaction could be envisioned for the asymmetric construction of a key fragment of this compound.
Another powerful technique is the nickel-catalyzed enantioselective allylation of dienals, which can create a new stereocenter while simultaneously controlling the geometry of the resulting diene.
The table below outlines some potential enantioselective catalytic reactions applicable to the synthesis of chiral precursors for this compound.
| Reaction Type | Catalyst System | Potential Application |
| Asymmetric Diels-Alder | Chiral Lewis Acid (e.g., based on oxazaborolidine) | Construction of a cyclic precursor with controlled stereochemistry. |
| Asymmetric Conjugate Addition | Rh(I) with a chiral diene ligand | Asymmetric formation of a C-C bond to build the carbon skeleton. |
| Asymmetric Allylation | Ni(0) with a chiral phosphonite ligand | Enantioselective introduction of an allyl group and control of diene geometry. |
Rearrangement-Based Synthetic Pathways
Pericyclic rearrangements, governed by the principles of orbital symmetry, are exceptionally useful for the stereospecific construction of carbon-carbon bonds. These reactions proceed through concerted, cyclic transition states, allowing for a high degree of control over the stereochemical outcome. numberanalytics.comnumberanalytics.com
The Claisen rearrangement is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon bonds with a predictable transfer of chirality. This rsc.orgrsc.org-sigmatropic rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The reaction typically proceeds through a highly ordered, chair-like six-membered transition state, which accounts for its high stereoselectivity. organic-chemistry.org The transformation is thermally driven, although catalysts can be employed, and it is considered the oxa-variant of the Cope rearrangement. organic-chemistry.org
Pericyclic reactions are integral to the synthesis of a wide array of natural products, including terpenes, alkaloids, and polyketides. numberanalytics.com The Claisen rearrangement, in particular, has been instrumental in the synthesis of complex molecules such as the natural product (-)-colchicine. numberanalytics.com While a direct synthesis of this compound using a standard Claisen rearrangement is not prominently documented, a hypothetical precursor such as a 1-(1,2-dimethylbut-3-en-1-yloxy)prop-1-ene could undergo this rearrangement to generate the core carbon skeleton. The precise substitution on the allyl vinyl ether precursor is crucial for dictating the final structure of the unsaturated aldehyde.
Different variations of the Claisen rearrangement have been developed to improve reaction rates and yields, often by modifying the electronic properties of the vinyl ether moiety. organic-chemistry.org
Table 1: Key Variants of the Claisen Rearrangement
| Rearrangement Variant | Description |
| Aliphatic Claisen | The thermal rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org |
| Aromatic Claisen | An analogous rearrangement of an aryl allyl ether, which is typically followed by a tautomerization step to restore aromaticity. organic-chemistry.org |
| Johnson-Claisen | Involves the reaction of an allylic alcohol with an orthoester, creating the ketene (B1206846) acetal (B89532) intermediate in situ for the rearrangement. |
| Ireland-Claisen | Utilizes the reaction of an allylic ester with a strong base to form a silyl (B83357) ketene acetal, which then rearranges at lower temperatures than the classic thermal variant. |
| Eschenmoser-Claisen | Employs the reaction of an allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to form a γ,δ-unsaturated amide. |
A significant advancement in the application of the Claisen rearrangement is its integration into tandem or domino reaction sequences. rsc.orgescholarship.org A particularly powerful strategy involves the in situ generation of the requisite allyl vinyl ether from a more stable precursor via a transition metal-catalyzed olefin isomerization. rsc.orgpitt.edu This approach, often termed the Isomerization-Claisen Rearrangement (ICR), circumvents the often-challenging synthesis and purification of specific vinyl ether isomers. pitt.edu
In a typical ICR sequence, a readily prepared bis(allyl) ether is treated with a transition metal catalyst, such as an Iridium(I) complex. pitt.edu The catalyst selectively isomerizes one of the allyl groups into a vinyl ether, which then immediately undergoes a rsc.orgrsc.org-sigmatropic rearrangement under the reaction conditions. pitt.edu This method has proven highly effective for the diastereoselective synthesis of syn-2,3-dialkyl-4-pentenal derivatives. pitt.edu The choice of catalyst is critical, with rhodium and ruthenium complexes also being employed for similar transformations. rsc.orgscispace.com For instance, cationic rhodium complexes have been used for the isomerization of allyl propargyl ethers, which subsequently undergo a propargyl-Claisen rearrangement. rsc.org
These tandem processes are characterized by their high atom economy and operational simplicity, as multiple bonds are formed and broken in a single pot without the need to isolate reactive intermediates. scispace.com The stereochemical outcome of the rearrangement is directly linked to the geometry of the transiently formed enol ether, which can be controlled by the catalytic system. escholarship.org
Table 2: Catalysts in Olefin Isomerization-Claisen Rearrangement Tandem Reactions
| Catalyst System | Substrate Type | Product Type | Reference |
| Iridium(I) Complexes | Bis(allyl) ethers | syn-2,3-Dialkyl-γ,δ-unsaturated aldehydes | pitt.edu |
| Ruthenium Complexes | Non-symmetrical bis-allyl ethers | γ,δ-Unsaturated aldehydes and ketones | rsc.org |
| Rhodium(I) Complexes | Diallyl ethers | Substituted cyclopentanones (via subsequent hydroacylation) | rsc.org |
| Palladium(II) Catalysts | Allyl homoallyl ethers | γ,δ-Unsaturated aldehydes | organic-chemistry.org |
Biomimetic Syntheses of Related Polyketide Scaffolds
The branched, unsaturated structure of this compound shares features with metabolites derived from polyketide biosynthetic pathways. Polyketides are a large and diverse class of natural products built by polyketide synthases (PKSs). rsc.orgrsc.org These enzymatic assembly lines catalyze iterative decarboxylative Claisen-type condensations between thioester units, typically using malonyl-CoA or its derivatives as extender units. rsc.orgrsc.org
Inspired by this natural machinery, chemists have developed biomimetic iterative methods for the synthesis of polyketide frameworks. rsc.orgrsc.org A common strategy involves the chain elongation of a carboxylic acid via a decarboxylative condensation with a malonic acid half thioester (MAHT). rsc.orgrsc.org The resulting β-ketothioester can then be selectively modified (e.g., reduced, dehydrated) before the thioester is hydrolyzed to regenerate a carboxylic acid, ready for the next iteration cycle. rsc.orgacs.org This iterative approach allows for the controlled construction of complex carbon chains with various functional groups and oxidation states, mimicking the diversification strategies seen in nature. rsc.org Solid-phase synthesis versions of this biomimetic strategy have also been developed, facilitating purification and automation. acs.orgnih.gov
The β-branching found in some polyketides, which creates structures reminiscent of the methyl groups in this compound, is often achieved through a pathway that resembles the mevalonate (B85504) pathway used in terpene biosynthesis. rsc.org This involves the addition of an acetate unit to a β-ketothioester, catalyzed by an enzyme analogous to HMG-CoA synthase, highlighting the biosynthetic link between these two major classes of natural products. rsc.org Synthetic and biochemical studies, often using N-acetylcysteamine (NAC) thioesters as mimics for enzyme-bound substrates, are crucial for elucidating the mechanisms of these complex transformations. syr.edu
Table 3: Key Transformations in Biomimetic Polyketide Synthesis
| Process | Key Reagents/Enzymes | Transformation | Reference |
| Chain Elongation | Malonic Acid Half Thioester (MAHT) | Decarboxylative Claisen-type condensation with a carboxylic acid to form a β-ketothioester. | rsc.orgrsc.org |
| β-Keto Processing | Reducing agents (e.g., NaBH₄), Dehydrating agents | Reduction of the β-keto group to a hydroxyl, followed by optional dehydration to an alkene. | rsc.org |
| Thioester Hydrolysis | Base or acid hydrolysis | Cleavage of the thioester to reveal a carboxylic acid for the next iteration. | acs.orgnih.gov |
| β-Branching | HMG-Synthase mimics | Aldol addition of acetate to a β-ketothioester, leading to a β-alkyl branch. | rsc.org |
Mechanistic Studies of Chemical Reactivity and Transformations of 2,4,5 Trimethylhepta 2,6 Dienal
Reactivity of the Conjugated Dienal System
The conjugated system in 2,4,5-trimethylhepta-2,6-dienal, which includes two carbon-carbon double bonds and a carbon-oxygen double bond, allows for the delocalization of pi electrons across the molecule. libretexts.orglibretexts.org This delocalization stabilizes the molecule and influences its reactivity, particularly in addition reactions. libretexts.orglibretexts.org
Nucleophilic and Electrophilic Additions to the α,β-Unsaturated Aldehyde Moiety
The presence of the electron-withdrawing aldehyde group makes the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.orgopenstax.org This leads to conjugate addition, also known as 1,4-addition, where the nucleophile adds to the β-carbon. libretexts.orglibretexts.orgpressbooks.pub The resulting intermediate is an enolate, which is then protonated at the α-carbon to yield the saturated product. libretexts.orglibretexts.org
A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated aldehydes, including amines, thiols, and organometallic reagents like organocuprates (e.g., lithium dialkylcopper). pressbooks.pubfiveable.me The use of weaker nucleophiles generally favors 1,4-addition. pressbooks.pub For instance, primary and secondary amines typically yield β-amino aldehydes through conjugate addition. libretexts.orgopenstax.org
Conversely, direct nucleophilic addition to the carbonyl carbon (1,2-addition) can also occur. The competition between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the substrate structure, and the reaction conditions. libretexts.orgfiveable.mersc.org Strong, "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition, which is often kinetically controlled and irreversible. libretexts.orgrsc.org
Electrophilic additions to the conjugated system can also take place, often requiring activation by an acid catalyst. rsc.org Protonation of the carbonyl oxygen increases the electrophilicity of the entire conjugated system, making it more reactive towards weaker nucleophiles. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder) with Dienal Substrates
The conjugated diene portion of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. khanacademy.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of the conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.org
For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.orgmasterorganicchemistry.comlibretexts.org The reactivity of the Diels-Alder reaction is enhanced when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgyoutube.com The aldehyde group in this compound acts as an electron-withdrawing group, which could influence its behavior if it were part of the dienophile component. However, as a diene, the methyl groups act as weak electron-donating groups, enhancing its reactivity. libretexts.orgyoutube.com
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. libretexts.org Furthermore, when cyclic dienophiles are used, the reaction often favors the formation of the endo product due to secondary orbital interactions. youtube.comlibretexts.org
Transformations of the Aldehyde Functional Group
The aldehyde group is a key reactive site in this compound, allowing for a range of chemical transformations.
Selective Reductions and Oxidations
Selective reduction of the aldehyde group in the presence of the conjugated double bonds is a significant challenge. However, specific catalytic systems have been developed to achieve this. For example, unsupported nanoporous gold catalysts have been shown to chemoselectively reduce α,β-unsaturated aldehydes to their corresponding allylic alcohols using silanes as the reducing agent. rsc.org Similarly, rhodium(bisoxazolinylphenyl) catalysts can achieve selective conjugate reduction (1,4-reduction) of α,β-unsaturated aldehydes to saturated aldehydes. organic-chemistry.orgorganic-chemistry.org Iridium catalysts have also been employed for the 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com
The selective oxidation of α,β-unsaturated aldehydes to α,β-unsaturated carboxylic acids can be achieved using molecular oxygen in the presence of an iron catalyst. oup.comoup.comresearchgate.net The addition of an alkali metal carboxylate as a co-catalyst can enhance the selectivity of this reaction. oup.comoup.comresearchgate.net Another method involves the use of electrochemically generated hydrogen peroxide with a platinum black catalyst to oxidize allylic alcohols to α,β-unsaturated aldehydes. rsc.org
Condensation and Imine Formation Reactions
The aldehyde group can undergo condensation reactions. For instance, it can react with enolates in Michael additions, a type of 1,4-conjugate addition, where the enolate acts as the nucleophile. pressbooks.pub
Imine formation, the reaction of the aldehyde with a primary amine, is another possible transformation. However, in the case of α,β-unsaturated aldehydes, conjugate addition of the amine to the β-carbon is often the thermodynamically favored and predominant pathway, leading to β-amino aldehydes rather than imines. libretexts.orgopenstax.org
Regioselectivity and Stereoselectivity in Dienal Reactions
Regioselectivity, the preference for one direction of bond formation over another, is a critical aspect of the reactions of this compound. In nucleophilic additions, the regioselectivity is dictated by the competition between 1,2- and 1,4-addition. libretexts.orgrsc.org As mentioned, "hard" nucleophiles tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition), while "soft" nucleophiles prefer the "soft" electrophilic β-carbon (1,4-addition). rsc.org
In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, regioselectivity is governed by the electronic properties of the substituents. mdpi.comnih.gov The most favorable interaction occurs between the most nucleophilic center of one reactant and the most electrophilic center of the other. mdpi.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.orgsaskoer.camasterorganicchemistry.com In the context of this compound, stereoselectivity is crucial in reactions that create new stereocenters. For example, in Diels-Alder reactions, the relative stereochemistry of the substituents on the diene and dienophile is retained in the product. youtube.com The endo rule for cyclic dienophiles is another example of stereoselectivity. libretexts.org Furthermore, the use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer. libretexts.orgwikipedia.org The steric hindrance caused by bulky substituents can also significantly influence the diastereoselectivity of a reaction. libretexts.org
Catalytic Activation and Reaction Pathways
The reactivity of this compound is dictated by the presence of a conjugated π-system that includes two carbon-carbon double bonds and a carbonyl group. This arrangement offers multiple sites for chemical transformations, the selectivity of which can be guided by catalytic activation. Both Lewis acid and transition metal catalysis play pivotal roles in modulating the compound's reactivity and directing it along specific reaction pathways.
Lewis Acid Activation
Lewis acids are a cornerstone in the activation of α,β-unsaturated carbonyl compounds. nih.govcdnsciencepub.com When a Lewis acid (LA) coordinates to the carbonyl oxygen of this compound, it withdraws electron density, thereby increasing the electrophilicity of the entire conjugated system. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. nih.gov
The coordination of the Lewis acid generates a delocalized cation with significant positive charge distributed across the carbon skeleton, particularly at the C1 (carbonyl carbon), C3, and C5 positions. This activation enables several potential nucleophilic addition pathways:
1,2-Addition: Nucleophilic attack at the carbonyl carbon (C1).
1,4-Addition (Conjugate Addition): Attack at the C3 position.
1,6-Addition: Attack at the C5 position.
The regioselectivity of nucleophilic attack is influenced by a combination of factors including the nature of the nucleophile, the specific Lewis acid used, and the reaction conditions (e.g., temperature). Hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically favor conjugate addition (1,4- or 1,6-).
Lewis acid activation is also crucial for promoting cycloaddition reactions where the dienal can participate as either the diene or the dienophile component. For instance, in a formal [3+3] cycloaddition, the activated aldehyde can react with a 1,3-dicarbonyl compound or a vinylogous ester, a strategy that has proven useful for constructing pyran rings from simpler α,β-unsaturated aldehydes. acs.org
Table 1: Hypothetical Regioselectivity in Lewis Acid-Catalyzed Nucleophilic Addition to this compound
| Catalyst (Lewis Acid) | Nucleophile | Predominant Pathway(s) | Expected Product(s) |
| TiCl₄ | Organocuprate (soft) | 1,6-Addition | 5-substituted-2,4,5-trimethylhept-2-enal |
| BF₃·OEt₂ | Grignard Reagent (hard) | 1,2-Addition | 1-substituted-2,4,5-trimethylhepta-2,6-dien-1-ol |
| AlCl₃ | Enol silane (B1218182) (soft) | 1,4- and 1,6-Addition | Mixture of 3- and 5-substituted products |
| Sc(OTf)₃ | 4-Hydroxy-2-pyrone | [3+3] Cycloaddition | Dihydropyran derivative |
Note: This table is illustrative and based on established principles of reactivity for conjugated systems. Actual results may vary.
Transition Metal-Catalyzed Pathways
Transition metal complexes offer a diverse set of reaction pathways for conjugated dienes and polyenes. nih.govnih.gov The interaction between the metal center and the π-system of this compound can lead to various transformations, governed by fundamental mechanistic steps such as oxidative addition, migratory insertion, and reductive elimination. numberanalytics.comlibretexts.org
Cross-Coupling Reactions: Palladium or nickel catalysts are frequently used to form new carbon-carbon bonds. nih.gov A potential pathway could involve the oxidative addition of a metal(0) complex into a carbon-halogen bond of an organohalide. The resulting organometallic species could then undergo a migratory insertion across one of the double bonds of the dienal, followed by reductive elimination to yield a more complex, functionalized product. The regioselectivity of this insertion would be highly dependent on the ligand environment of the metal catalyst. numberanalytics.comnih.gov
Hydrogenation: Catalytic hydrogenation of a dienal system can be directed towards specific functional groups. Depending on the catalyst and reaction conditions, selective reduction is possible:
Reduction of the C=O bond: Using catalysts like sodium borohydride (B1222165) with cerium chloride (Luche reduction) could selectively reduce the aldehyde to an alcohol, preserving the diene structure.
Reduction of C=C bonds: Catalysts like Wilkinson's catalyst (Rh(PPh₃)₃Cl) might selectively hydrogenate one or both of the carbon-carbon double bonds. Achieving selectivity between the less-substituted 6,7-double bond and the more-substituted 2,3-double bond would present a significant synthetic challenge.
Full Reduction: Stronger reducing conditions, such as H₂ over Palladium on carbon (Pd/C), would likely lead to the complete saturation of all double bonds, yielding 2,4,5-trimethylheptanal or the corresponding alcohol.
Metathesis Reactions: While less common for aldehydes, enyne metathesis is a powerful tool for forming conjugated dienes. mdpi.com If a suitable alkyne were to react with the terminal double bond of this compound in the presence of a Grubbs-type ruthenium catalyst, it could potentially lead to the formation of a more extended polyene system. mdpi.com
Table 2: Potential Reaction Pathways for this compound under Transition Metal Catalysis
| Catalytic System | Reaction Type | Potential Transformation |
| Pd(PPh₃)₄ / Aryl Halide | Cross-Coupling | Arylation at C6 or C2 position |
| Rh(PPh₃)₃Cl / H₂ | Selective Hydrogenation | Reduction of the C6=C7 double bond |
| Ru-based Grubbs Catalyst / Alkyne | Enyne Metathesis | Extension of the conjugated system |
| Iron or Manganese Pincer Complex / H₂ donor | Transfer Hydrogenation | Reduction of the aldehyde to an alcohol |
Note: This table presents plausible transformations based on known transition metal-catalyzed reactions of dienes and unsaturated aldehydes.
The rich functionality of this compound makes it a versatile substrate for catalytic transformations. The strategic choice of a Lewis acid or a transition metal catalyst, along with careful control of reaction conditions, allows for the selective activation of the molecule and directs its reactivity towards a variety of valuable chemical structures.
Advanced Spectroscopic Characterization Techniques and Interpretation for 2,4,5 Trimethylhepta 2,6 Dienal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-Dimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in a molecule. However, for complex structures like 2,4,5-Trimethylhepta-2,6-dienal, 2D NMR experiments are essential to piece together the molecular puzzle.
¹H and ¹³C NMR: Based on data from the analogous compound, (2Z,4E)-2,6,6-trimethylhepta-2,4-dienal, the ¹H NMR spectrum would be expected to show characteristic signals for an aldehyde proton, olefinic protons, and methyl groups. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, sp²-hybridized carbons of the double bonds, and sp³-hybridized carbons of the methyl and methine groups.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound based on the analogue (2Z,4E)-2,6,6-trimethylhepta-2,4-dienal.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 1 (CHO) | ~9.9 - 10.2 (s) | ~189.0 - 191.0 |
| 2 (C) | - | ~133.0 - 135.0 |
| 3 (CH) | ~6.3 - 6.5 (d) | ~145.0 - 147.0 |
| 4 (CH) | ~2.5 - 2.8 (m) | ~35.0 - 40.0 |
| 5 (CH) | ~5.5 - 5.8 (d) | ~120.0 - 125.0 |
| 6 (C) | - | ~150.0 - 155.0 |
| 7 (CH) | ~5.0 - 5.3 (q) | ~118.0 - 120.0 |
| 8 (CH₃) | ~1.7 - 1.9 (s) | ~16.0 - 18.0 |
| 9 (CH₃) | ~1.0 - 1.2 (d) | ~18.0 - 22.0 |
| 10 (CH₃) | ~1.0 - 1.2 (d) | ~18.0 - 22.0 |
| 11 (CH₃) | ~1.8 - 2.0 (d) | ~20.0 - 25.0 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in establishing the connectivity between the aldehydic proton and the proton at C3, as well as tracing the proton network along the heptadiene chain. whitman.eduvliz.be
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). acs.orgnanalysis.com This powerful technique would definitively link each proton signal to its corresponding carbon signal in the carbon skeleton of this compound.
Stereochemical Assignments based on Coupling Constants and NOE Effects
Determining the stereochemistry of the double bonds and chiral centers is a critical aspect of structural elucidation.
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons across a double bond can distinguish between E (trans) and Z (cis) isomers. Typically, a larger J-value (around 12-18 Hz) indicates a trans relationship, while a smaller J-value (around 7-12 Hz) suggests a cis relationship. This would be applied to determine the geometry of the C2=C3 and C6=C7 double bonds.
NOE (Nuclear Overhauser Effect) Effects: The Nuclear Overhauser Effect is observed between protons that are close in space, regardless of whether they are directly bonded. miamioh.eduwikipedia.orgresearchgate.net A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is used to detect these spatial proximities. For this compound, NOE correlations would be instrumental in:
Confirming the stereochemistry of the double bonds by observing correlations between protons on adjacent carbons.
Determining the relative stereochemistry of the chiral center at C4 by observing NOEs to nearby protons.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₆O), HRMS would confirm this molecular formula by providing an exact mass that is consistent with this composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of unsaturated aldehydes is often characterized by specific cleavage patterns. whitman.edu
A plausible fragmentation pathway for this compound would likely involve:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical (M-1) or the formyl group (M-29).
β-cleavage: Cleavage of the bond beta to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the elimination of a neutral alkene molecule.
Interactive Table 2: Plausible HRMS and MS/MS Fragmentation Data for this compound.
| m/z (Precursor Ion) | Plausible Formula of Fragment | Fragmentation Pathway |
| 152.1201 (M⁺) | C₁₀H₁₆O | Molecular Ion |
| 151.1123 | C₁₀H₁₅O | Loss of H radical (α-cleavage) |
| 137.0966 | C₉H₁₃O | Loss of CH₃ radical |
| 123.0810 | C₈H₁₁O | Loss of C₂H₅ radical |
| 109.0653 | C₇H₉O | Further fragmentation |
| 95.0861 | C₇H₁₁ | Loss of CHO and H₂O |
| 81.0704 | C₆H₉ | Cyclization and further fragmentation |
| 69.0704 | C₅H₉ | Cleavage of the carbon chain |
| 43.0184 | C₂H₃O | Acylium ion |
Ion Mobility Spectrometry for Gas-Phase Conformation Elucidation
Ion Mobility Spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. acs.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and providing insights into the gas-phase conformation of molecules. For a flexible molecule like this compound, IMS could potentially distinguish between different conformers or stereoisomers that might not be separable by MS alone. The drift time of the ion through the IMS cell is related to its collision cross-section (CCS), which is a measure of its rotational average projected area. Different conformers will have different CCS values, leading to different drift times.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group (C=O) of the α,β-unsaturated aldehyde. This band would typically appear in the region of 1685-1665 cm⁻¹, shifted to a lower wavenumber compared to a saturated aldehyde due to conjugation with the adjacent carbon-carbon double bond. The C-H stretching vibration of the aldehyde group is also a key diagnostic peak, anticipated to be observed as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.
Other significant absorptions would include the C=C stretching vibrations. The conjugated C=C bond (at C2-C3) would likely show a strong band around 1640-1620 cm⁻¹, while the isolated C=C bond (at C6-C7) would appear at a slightly higher frequency, typically in the 1670-1650 cm⁻¹ range. The C-H stretching vibrations of the methyl and methine groups would be found in the 3000-2850 cm⁻¹ region, and the corresponding bending vibrations would appear in the 1470-1375 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy would provide complementary information. The C=C stretching vibrations are expected to produce strong Raman signals, often more intense than in the IR spectrum, making Raman an excellent tool for characterizing the dienal system. The symmetrical stretching of the carbon backbone and the methyl groups would also be prominent in the Raman spectrum. The carbonyl stretch, while observable, is typically weaker in Raman than in IR.
A hypothetical data table summarizing the expected key vibrational modes for this compound is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Aldehyde C-H Stretch | ~2850, ~2750 | Weak | Weak to Medium |
| C-H Stretch (Alkyl) | 2960-2850 | 2960-2850 | Strong |
| C=O Stretch (Conjugated Aldehyde) | 1685-1665 | Medium | Very Strong |
| C=C Stretch (Conjugated) | 1640-1620 | 1640-1620 | Strong |
| C=C Stretch (Isolated) | 1670-1650 | 1670-1650 | Medium |
| C-H Bend (Methyl/Methine) | 1470-1375 | 1470-1375 | Medium |
Electronic Circular Dichroism (ECD) for Chiroptical Properties
This compound possesses two stereogenic centers at C4 and C5, making it a chiral molecule that can exist as four possible stereoisomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the chiroptical properties of such molecules, providing information about their absolute configuration and conformation in solution.
The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to electronic transitions. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophores.
For this compound, the primary chromophore is the conjugated dienal system. The electronic transitions associated with this system, such as the n→π* and π→π* transitions, are expected to give rise to distinct Cotton effects in the ECD spectrum. The n→π* transition of the carbonyl group, typically observed in the 300-350 nm region, is inherently sensitive to the local stereochemistry. The more intense π→π* transitions of the conjugated system would appear at shorter wavelengths, likely below 280 nm.
Advanced X-ray Diffraction Studies of Crystalline Derivatives
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and absolute stereochemistry. However, obtaining suitable crystals of an oil like this compound can be challenging. Therefore, the preparation of a crystalline derivative is often a necessary step.
For this compound, a common strategy would be to react the aldehyde functional group to form a solid derivative. Examples of suitable derivatives include:
Semicarbazones or Thiosemicarbazones: These are often highly crystalline and are readily prepared from aldehydes.
2,4-Dinitrophenylhydrazones (DNPH derivatives): These are classic derivatives for aldehydes and ketones and are typically brightly colored, crystalline solids.
Oximes: Reaction with hydroxylamine (B1172632) can yield crystalline oximes.
Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis can be performed. The resulting crystallographic data would provide a precise three-dimensional model of the derivative. From this model, the absolute configuration of the stereocenters (C4 and C5) in the original this compound molecule can be unambiguously determined using anomalous dispersion effects, typically by calculating the Flack parameter.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. A hypothetical data table for a crystalline derivative is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 12.50 |
| c (Å) | 15.75 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2019.5 |
| Z | 4 |
| R-factor | < 0.05 |
| Flack Parameter | ~0.0(1) (for the correct enantiomer) |
This detailed structural information from X-ray crystallography serves as the ultimate benchmark for confirming the assignments made by other spectroscopic methods like NMR and ECD.
Computational Chemistry and Theoretical Modeling of 2,4,5 Trimethylhepta 2,6 Dienal
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of 2,4,5-trimethylhepta-2,6-dienal at the atomic level. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its geometry and the distribution of electrons.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly popular for its balance of accuracy and computational cost, making it suitable for predicting the properties of medium-sized organic molecules like this compound. nih.gov DFT calculations can determine the molecule's ground-state geometry by finding the lowest energy arrangement of its atoms.
Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. For instance, it can calculate vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. It is also instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts, with root mean square errors (RMSEs) for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure of this compound. While more computationally intensive than DFT, they are often used as a benchmark for confirming the results of less demanding methods. They are particularly useful for obtaining precise energy values, bond lengths, and bond angles, which are critical for understanding the molecule's stability and geometry.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are essential for exploring its vast conformational space. researchgate.netspringernature.com
By simulating the molecule's movements, researchers can identify low-energy conformations, understand the transitions between different shapes, and generate a conformational ensemble that represents the molecule's behavior in a given environment (e.g., in a solvent). researchgate.netfrontiersin.orgmdpi.com This information is crucial, as the observed properties of a molecule are often an average over its accessible conformations. biorxiv.org Long-timescale MD simulations can reveal how different parts of the molecule, such as the dienal backbone and the methyl groups, move in relation to one another, providing insights into its dynamic behavior. nih.gov
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the potential chemical reactions of this compound. By modeling reaction pathways, chemists can elucidate mechanisms, identify transient intermediates, and calculate the structure and energy of transition states. For a dienal, potential reactions could include cycloadditions, electrophilic additions to the double bonds, or rearrangements like the Nazarov cyclization to form cyclopentenone derivatives. ualberta.ca
Quantum chemical methods like DFT can be used to map the potential energy surface of a reaction, determining the energy barriers (activation energies) that govern the reaction rate. umich.edu For example, in a potential carbonyl-olefin metathesis reaction, calculations could help stabilize charge in the transition state, influencing the reaction's feasibility and outcome. doi.org Understanding these mechanisms at a molecular level is key to predicting reactivity and designing synthetic routes.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a compound with its reactivity. To develop a QSRR model for a series of compounds related to this compound, one would first compute a variety of molecular descriptors. These descriptors can be electronic (e.g., atomic charges, orbital energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
These calculated descriptors for a set of similar molecules would then be statistically correlated with experimentally measured reactivity data. The resulting mathematical model could then be used to predict the reactivity of this compound without the need for further experiments. Such models are valuable for screening large numbers of compounds and for gaining insight into the structural features that drive chemical reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, MS fragmentation patterns, collision cross sections)
Computational methods are increasingly used to predict spectroscopic parameters, aiding in the identification and characterization of molecules.
NMR Chemical Shifts: As mentioned, DFT calculations are a common method for predicting NMR chemical shifts. nih.gov More recently, machine learning algorithms, particularly graph neural networks, have emerged as highly accurate tools for this purpose. researchgate.net These models are trained on large databases of experimental spectra and can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. researchgate.net
MS Fragmentation Patterns: Predicting the fragmentation patterns observed in mass spectrometry (MS) is more complex due to the high-energy processes involved. However, an analysis of the structure of this compound allows for the prediction of likely fragmentation pathways under electron ionization. Common fragmentation includes:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, which could lead to the loss of a hydrogen atom or the formyl group (-CHO). libretexts.org
Cleavage adjacent to double bonds: Fragmentation can be initiated at the allylic positions, which are weakened.
Loss of neutral fragments: The molecule may lose stable neutral molecules like water (H₂O) or small hydrocarbons. libretexts.org Fragmentation of C-C bonds in the branched alkyl chain is also expected. msu.edu
Collision Cross Sections (CCS): The collision cross section is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). mdpi.com Predicted CCS values can help increase confidence in compound identification. unizar.esarxiv.org For this compound, predicted CCS values have been calculated for various adducts using online tools. uni.lu
Table 6.5.1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 153.12740 | 135.7 |
| [M+Na]⁺ | 175.10934 | 141.7 |
| [M-H]⁻ | 151.11284 | 135.8 |
| [M+NH₄]⁺ | 170.15394 | 157.0 |
| [M+K]⁺ | 191.08328 | 140.5 |
| [M+H-H₂O]⁺ | 135.11738 | 131.3 |
| [M+HCOO]⁻ | 197.11832 | 156.2 |
| [M+CH₃COO]⁻ | 211.13397 | 180.4 |
Data sourced from PubChem. uni.lu
Synthetic Applications and Future Perspectives of 2,4,5 Trimethylhepta 2,6 Dienal
Role as a Chiral Building Block in Complex Molecule Synthesis
The presence of chiral centers in a molecule is a critical feature for its application in pharmaceuticals and natural product synthesis, as biological systems often exhibit stereospecific interactions. The structure of 2,4,5-trimethylhepta-2,6-dienal contains chiral centers, making it a potential candidate as a chiral building block for the synthesis of more complex, stereochemically defined molecules.
Intermediates for Pharmaceuticals: Chiral synthons are fundamental to the production of enantiomerically pure drugs. The dienal functionality in this compound offers multiple reactive sites for carbon-carbon bond formation. For instance, the aldehyde group can undergo nucleophilic addition, while the conjugated diene system can participate in cycloaddition reactions. These reactions, when performed with stereocontrol, could lead to the synthesis of key intermediates for pharmacologically active compounds.
Natural Products Synthesis: Many natural products possess intricate stereochemistry and complex carbon skeletons. Chiral building blocks derived from readily available starting materials are invaluable in the total synthesis of such molecules. Should an efficient and stereoselective synthesis of this compound be developed, it could serve as a versatile precursor to various natural product classes, including terpenoids and polyketides, where unsaturated aldehyde moieties are common structural motifs.
Table 1: Potential Reactions of this compound as a Chiral Building Block
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Asymmetric Aldol (B89426) Addition | Chiral Lewis Acid/Organocatalyst | Polyketide-like structures |
| Diels-Alder Cycloaddition | Chiral Dienophile | Substituted cyclohexenes |
| Michael Addition | Chiral Nucleophile | Functionalized aldehydes |
| Asymmetric Reduction | Chiral Reducing Agent | Chiral allylic alcohols |
Development of Novel Organic Reactions Utilizing Dienal Moieties
The conjugated π-system of a dienal is a rich playground for the development of new synthetic methodologies. The reactivity of this moiety can be harnessed to construct complex molecular frameworks in novel and efficient ways.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is a hallmark reaction of conjugated dienes. wikipedia.orgebsco.commasterorganicchemistry.com The diene component of this compound could participate in [4+2] cycloadditions with various dienophiles. Research in this area could focus on:
Catalytic Asymmetric Diels-Alder Reactions: Employing chiral Lewis acids or organocatalysts to control the stereochemical outcome of the cycloaddition, leading to enantiomerically enriched cyclic products.
Inverse-Electron-Demand Diels-Alder Reactions: Utilizing electron-rich dienophiles to react with the potentially electron-deficient diene of the aldehyde, expanding the scope of accessible cyclic structures.
Beyond cycloadditions, the extended conjugation in dienals opens up possibilities for other pericyclic reactions and transition-metal-catalyzed transformations. For example, tandem reactions that first involve the aldehyde and subsequently engage the diene could lead to rapid increases in molecular complexity from a single starting material.
Green Chemistry Principles in Dienal Synthesis and Utilization
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and catalytic methods, are central to this endeavor.
Atom-Economical Reactions: The Diels-Alder reaction is an excellent example of an atom-economical process, as all the atoms of the reactants are incorporated into the product. the-gist.org Developing synthetic routes that utilize this compound in such reactions would align with green chemistry principles.
Catalytic Syntheses: The synthesis of unsaturated aldehydes can be achieved through catalytic methods, avoiding the use of stoichiometric and often hazardous reagents. rsc.orgnih.gov Future research into the synthesis of this compound could focus on developing catalytic routes, for example, through domino hydroformylation/aldol condensation reactions from simpler olefin precursors. researchgate.net
Use of Greener Solvents: Exploring the use of environmentally friendly solvents, such as water or bio-derived solvents, for reactions involving this compound would further enhance the green credentials of its synthetic applications. rsc.org The Diels-Alder reaction of some furan (B31954) derivatives has been shown to be enhanced in aqueous media. rsc.org
Table 2: Green Chemistry Metrics for Potential Reactions of this compound
| Reaction Type | Green Chemistry Principle | Potential Improvement |
| Diels-Alder Cycloaddition | Atom Economy | High, approaching 100% |
| Catalytic Synthesis | Use of Catalysis | Reduction of stoichiometric waste |
| Reactions in Water | Safer Solvents | Avoidance of volatile organic compounds |
Exploration of Emerging Chemical Frontiers in Unsaturated Aldehyde Chemistry
The field of organic chemistry is constantly evolving, with new concepts and technologies enabling the exploration of previously inaccessible chemical space. The unique electronic and structural properties of conjugated polyenes and unsaturated aldehydes position them at the forefront of several emerging research areas. nih.govnih.govlibretexts.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The extended π-system of this compound could be susceptible to single-electron transfer processes, opening up novel reaction pathways that are not accessible through traditional thermal methods.
On-Surface Synthesis: Recent advances in surface science have enabled the synthesis of complex molecules directly on surfaces, allowing for the construction of novel materials with tailored electronic properties. While currently focused on simpler polyenes, the on-surface dehydrogenation of alkanes to form conjugated polyenes suggests that complex unsaturated systems could be integrated into nanomaterials. nih.gov
Computational Chemistry and Reaction Prediction: The development of computational tools and machine learning algorithms is revolutionizing how chemists design and predict the outcomes of reactions. nih.gov These approaches could be applied to this compound to predict its reactivity in various transformations, identify promising reaction conditions, and guide the discovery of novel applications. For instance, generative adversarial networks have been used to generate novel Diels-Alder reactions, a methodology that could be applied to dienals like the one . nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 2,4,5-Trimethylhepta-2,6-dienal with high purity?
- Methodological Answer : Optimize catalytic hydrodechlorination or isomerization protocols using aluminum silicate-supported Pd catalysts, as demonstrated in analogous aldehyde synthesis (e.g., 2,6-dichlorotoluene conversion with 45% selectivity) . Monitor reaction intermediates via GC-MS and adjust solvent systems (e.g., methylcyclohexane-toluene mixtures) to enhance yield and reduce byproducts like trichlorotoluene derivatives.
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with fluorometric detection, as validated for structurally similar fluorinated benzoic acids (e.g., 2,4,5-trifluorobenzoic acid) . Calibrate using isotopic analogs (e.g., deuterated benzene derivatives) to account for matrix interference .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to IFRA standards for aldehyde safety, including exposure limits for inhalation and dermal contact, as outlined for analogous compounds like 2,6,6-trimethylcyclohex-1,3-dienyl methanal. Utilize toxicity databases to cross-reference acute toxicity thresholds and implement fume hoods or personal protective equipment (PPE) .
Advanced Research Questions
Q. How can computational models predict the environmental transport and degradation pathways of this compound?
- Methodological Answer : Apply iTOUGH2 V. 5.0 or T2R3D software to simulate solute transport in porous media, adapting parameters from studies on fluorobenzoic acids (e.g., 2,6-DFBA) . Validate models using isotopic tracer data and assess biodegradation kinetics under varying pH and redox conditions.
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct meta-analyses of existing datasets (e.g., EPA DSSTox, RIFM Safety Assessments) to identify confounding variables such as isomer purity or solvent interactions . Replicate studies under standardized OECD guidelines, prioritizing in vitro assays (e.g., Ames test) to isolate mutagenic effects from acute toxicity .
Q. How does the stereoelectronic configuration of this compound influence its reactivity in Diels-Alder cycloadditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs) and predict regioselectivity. Validate with experimental NMR data, comparing diene-dienophile interactions to those of cyclohexadienyl methanal derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
